4,4'-Dithiodibutyric acid
Overview
Description
4,4’-Dithiodibutyric acid is an organic sulfur compound with the molecular formula C8H14O4S2. It is primarily used as a cross-linking agent in the synthesis of polymers and materials . This compound is known for its role in producing novel polythioesters and chemically crosslinked epoxidized natural rubber .
Mechanism of Action
Target of Action
4,4’-Dithiodibutyric acid is an organic sulfur compound . It is primarily used as a cross-linking agent in the synthesis of polymers and materials . The primary targets of this compound are the molecules that are involved in the formation of polymers and materials .
Mode of Action
The compound interacts with its targets by forming disulfide bonds, which are crucial for cross-linking . This interaction results in the formation of a three-dimensional network structure, enhancing the stability and durability of the resulting polymers and materials .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of polythioester (pte) and chemically crosslinked epoxidized natural rubber . These pathways involve complex chemical reactions that lead to the formation of durable and stable materials .
Result of Action
The molecular and cellular effects of 4,4’-Dithiodibutyric acid’s action primarily involve the formation of cross-linked structures in polymers and materials . This results in enhanced stability and durability of these materials, making them suitable for various applications .
Action Environment
The action, efficacy, and stability of 4,4’-Dithiodibutyric acid can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect the efficiency of cross-linking . Therefore, optimal conditions must be maintained during the synthesis processes to ensure the effective action of this compound .
Biochemical Analysis
Biochemical Properties
4,4’-Dithiodibutyric acid plays a significant role in biochemical reactions, particularly in the synthesis of novel polythioesters (PTEs) and chemically crosslinked epoxidized natural rubber . It interacts with various enzymes and proteins, including disulfide-reductase Nox, which is responsible for the initial cleavage of 4,4’-Dithiodibutyric acid into 4-mercaptobutyric acid . This interaction is crucial for the biodegradation and utilization of 4,4’-Dithiodibutyric acid as a carbon source by certain bacterial species such as Rhodococcus erythropolis .
Cellular Effects
4,4’-Dithiodibutyric acid has been shown to influence cellular processes in various types of cells. In Rhodococcus erythropolis, it serves as a sole carbon source, promoting growth and metabolic activity . The compound’s cleavage by disulfide-reductase Nox leads to the production
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dithiodibutyric acid can be synthesized through the oxidation of 4-mercaptobutyric acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dithiodibutyric acid involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dithiodibutyric acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
4,4’-Dithiodibutyric acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3,3’-Dithiodipropionic acid
- 2-Hydroxyethyl disulfide
- 2,2’-Dithiodibenzoic acid
- 4-Aminophenyl disulfide
- Dithiodiglycolic acid
Comparison: 4,4’-Dithiodibutyric acid is unique due to its specific molecular structure, which allows for efficient cross-linking and the formation of stable polymers. Compared to similar compounds, it offers better mechanical properties and higher reactivity in forming self-assembled monolayers .
Properties
IUPAC Name |
4-(3-carboxypropyldisulfanyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSCJLLOWOUSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSSCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062700 | |
Record name | Butanoic acid, 4,4'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-60-7 | |
Record name | 4,4′-Dithiodibutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2906-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4,4'-dithiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4,4'-dithiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 4,4'-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dithiodibutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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